molecular formula C13H15ClO B2433225 (2Z)-3-(4-Tert-butylphenyl)-3-chloroprop-2-enal CAS No. 91405-41-3

(2Z)-3-(4-Tert-butylphenyl)-3-chloroprop-2-enal

Cat. No.: B2433225
CAS No.: 91405-41-3
M. Wt: 222.71
InChI Key: DRBVXRZJVCWQMN-WQLSENKSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-3-(4-Tert-butylphenyl)-3-chloroprop-2-enal is an organic compound characterized by the presence of a tert-butylphenyl group and a chloropropenal moiety

Scientific Research Applications

Arene-Catalysed Lithiation and Reaction with Electrophiles

A study explored the reaction of related compounds with lithium powder and electrophiles, yielding disubstituted compounds and silacyclopentenes. This research indicates the potential use of (2Z)-3-(4-Tert-butylphenyl)-3-chloroprop-2-enal in similar reactions, particularly in the synthesis of complex organic structures (Guijarro & Yus, 1994).

Synthesis and Crystal Structure

Another study focused on synthesizing a compound with a structure similar to this compound. It revealed insights into the crystal structure of such compounds, which can be crucial for understanding their properties and applications in material science and molecular engineering (Xu et al., 2006).

Synthesis of Substituted 1,5-Dioxaspiro[2.4]heptanes

This research demonstrates the synthesis of 1,5-dioxaspiro[2.4]heptanes from related dichloropropenes, indicating a pathway to synthesize complex organic compounds that could be structurally similar to this compound. Such compounds have applications in organic chemistry and pharmaceuticals (Alonso, Meléndez & Yus, 2002).

Preparation of Carbonyltungsten(0) Complexes

This study involved preparing a compound closely related to this compound for metal complex formation. It highlights the potential application of such compounds in the formation of metal complexes, useful in catalysis and material science (Ito & Yoshifuji, 2001).

Lipase Catalyzed Kinetic Resolution of Chloro Alcohols

This research demonstrates the preparation of chloro alcohols structurally similar to this compound using lipase catalysis. It emphasizes the use of enzymatic methods in synthesizing and resolving compounds with potential pharmaceutical applications (Raju, Chiou & Tai, 1995).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically relevant for drugs or bioactive compounds. Without specific information on “(2Z)-3-(4-Tert-butylphenyl)-3-chloroprop-2-enal”, it’s difficult to predict its mechanism of action .

Future Directions

The study and application of “(2Z)-3-(4-Tert-butylphenyl)-3-chloroprop-2-enal” would depend on its properties and reactivity. It could potentially be used in the synthesis of other compounds, or it might have applications in fields like materials science or medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(4-Tert-butylphenyl)-3-chloroprop-2-enal typically involves the reaction of 4-tert-butylbenzaldehyde with appropriate chlorinating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at temperatures ranging from 0°C to room temperature. The product is then purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-(4-Tert-butylphenyl)-3-chloroprop-2-enal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

  • **Substitution

Properties

IUPAC Name

(Z)-3-(4-tert-butylphenyl)-3-chloroprop-2-enal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClO/c1-13(2,3)11-6-4-10(5-7-11)12(14)8-9-15/h4-9H,1-3H3/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRBVXRZJVCWQMN-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=CC=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C(=C/C=O)/Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.